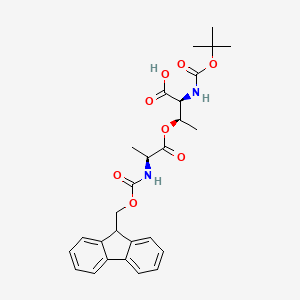

Boc-Thr(Ala-Fmoc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-Thr(Ala-Fmoc)-OH” is a peptide that is synthesized using Fmoc/tBu-based strategies . The peptide is assembled on solid supports and involves a series of competing reactions .

Synthesis Analysis

The synthesis of “this compound” involves cleavage and deprotection, which are crucial steps in peptide synthesis . The peptide is separated from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .

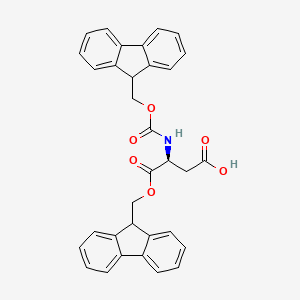

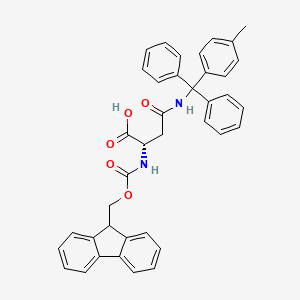

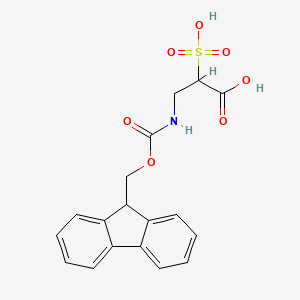

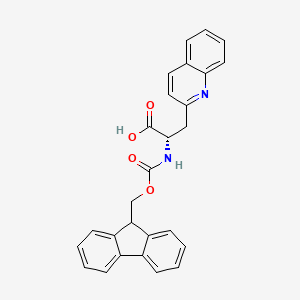

Molecular Structure Analysis

The molecular structure of “this compound” is determined by the amino acid composition of the peptide . The 21 naturally-occurring Fmoc amino acids and their side-chain protecting groups are used in the synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are not simple but involve a series of competing reactions . Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by the amino acid composition of the peptide . The peptide is recovered from the reaction mixture and analyzed .

Mécanisme D'action

Target of Action

Boc-Thr(Ala-Fmoc)-OH is a compound used in peptide synthesis. Its primary targets are the amino acids in a peptide chain. The compound acts as a protective group for the amino acids during the synthesis process .

Mode of Action

The compound this compound interacts with its targets by attaching to the amino acids in a peptide chain and protecting them from unwanted reactions during the synthesis process. The Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are used to protect the amino and carboxyl groups of the amino acids, respectively .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It helps in the formation of peptide bonds without causing any side reactions. After the peptide synthesis is complete, the Boc and Fmoc protecting groups are removed in a process called deprotection, allowing the peptide to fold and function properly .

Result of Action

The result of the action of this compound is the successful synthesis of a peptide with the correct sequence of amino acids. By protecting the amino acids during synthesis, it prevents unwanted side reactions and ensures the integrity of the peptide .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory, such as temperature, pH, and the presence of other reagents. For example, the removal of the Fmoc group typically occurs in a relatively polar medium (N,N-dimethylformamide [DMF] or N-methylpyrrolidone [NMP]) compared to a relatively nonpolar one (dichloromethane [DCM]) . Careful control of these factors is essential for the successful synthesis of peptides .

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYWPMYAPYVGF-DMPWYTOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)